4-Amino-2,6-dichloropyrimidine-5-carboxamide
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Overview
Description
4-Amino-2,6-dichloropyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C5H3Cl2N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dichloropyrimidine-5-carboxamide typically involves the Vilsmeier–Haack formylation methodology. This process starts with commercially available 2-amino-4,6-dihydroxypyrimidine, which is converted to 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . The formylated product is then further reacted to obtain the desired carboxamide derivative.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,6-dichloropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution (SNAr) reactions are common, where the chlorine atoms are replaced by nucleophiles such as amines.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Amination: Using alkoxide ions and amines under mild conditions.
Solvolysis: Involves the reaction with solvents like alcohols to replace chlorine atoms.
Major Products:
Aminated Derivatives: Formed by replacing chlorine atoms with amino groups.
Condensed Heterocycles: Resulting from condensation reactions with other heterocyclic compounds.
Scientific Research Applications
4-Amino-2,6-dichloropyrimidine-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various N-heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor in biochemical pathways.
Medicine: Explored for its anti-inflammatory and antiviral properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dichloropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde: A closely related compound used in similar synthetic applications.
5-Amino-4,6-dichloropyrimidine: Another derivative with comparable chemical properties.
Uniqueness: 4-Amino-2,6-dichloropyrimidine-5-carboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C5H4Cl2N4O |
---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
4-amino-2,6-dichloropyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H4Cl2N4O/c6-2-1(4(9)12)3(8)11-5(7)10-2/h(H2,9,12)(H2,8,10,11) |
InChI Key |
YMLKQABGWVTDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)C(=O)N |
Origin of Product |
United States |
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